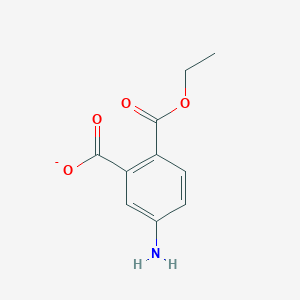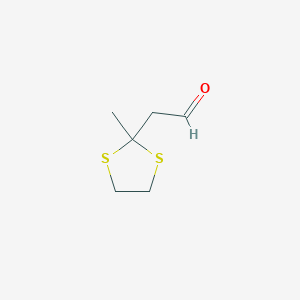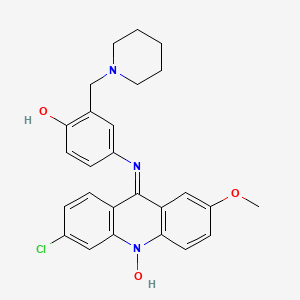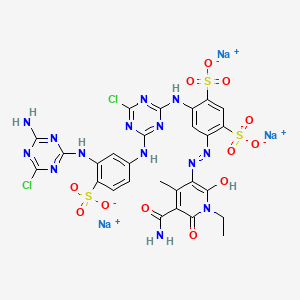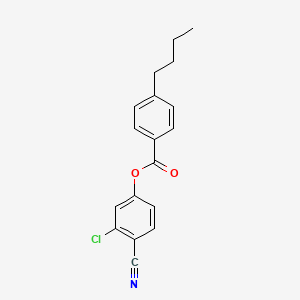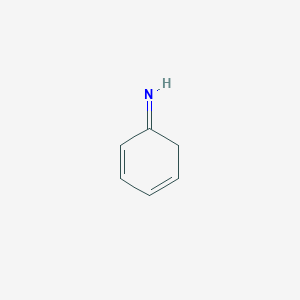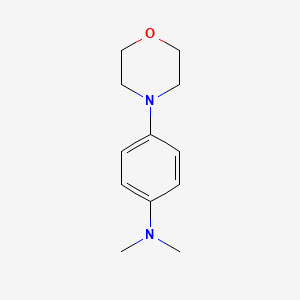
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- typically involves the reaction of N,N-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
科学研究应用
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Aniline, N,N-dimethyl-: Similar in structure but lacks the morpholine ring.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a morpholine ring.
4,4’-Methylenebis(N,N-dimethyl)benzenamine: A bicyclic aromatic amine with different substituents.
Uniqueness
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is unique due to the presence of both a dimethylamino group and a morpholine ring
属性
CAS 编号 |
65851-36-7 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-13(2)11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6H,7-10H2,1-2H3 |
InChI 键 |
SGJAGPMXKAQKEK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


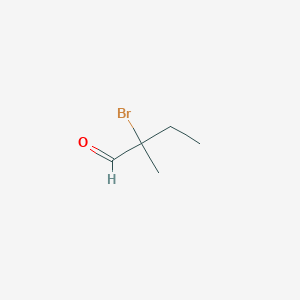
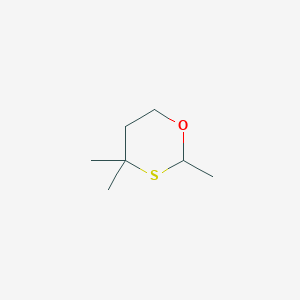
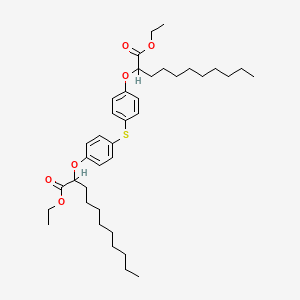
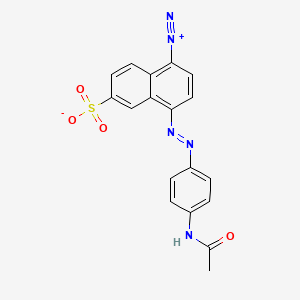

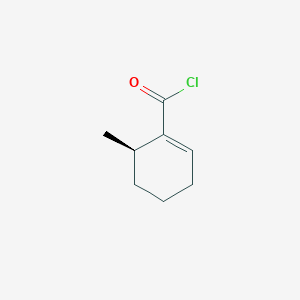
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
